molecular formula C9H6F3N3O3S B8390874 [4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate CAS No. 942598-37-0

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate

Cat. No.: B8390874
CAS No.: 942598-37-0
M. Wt: 293.22 g/mol
InChI Key: RUCHHLQOPRQZJB-UHFFFAOYSA-N
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Description

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester typically involves the reaction of 4-(1,2,4-triazol-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester.

Chemical Reactions Analysis

Types of Reactions

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the oxidation state of the compound.

    Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce compounds with altered oxidation states.

Mechanism of Action

The mechanism of action of trifluoro-methane sulfonic acid 4-[1,2,4]triazol-1-yl-phenyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonic acid group can participate in acid-base reactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate is unique due to its combination of a trifluoromethanesulfonic acid group and a triazole ring, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

942598-37-0

Molecular Formula

C9H6F3N3O3S

Molecular Weight

293.22 g/mol

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C9H6F3N3O3S/c10-9(11,12)19(16,17)18-8-3-1-7(2-4-8)15-6-13-5-14-15/h1-6H

InChI Key

RUCHHLQOPRQZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of 4-[1,2,4]triazol-1-yl-phenol was dissolved in 10 ml of dichloromethane, and 1.72 ml of triethylamine was added thereto. 1.56 ml of Tf2O was added to the mixture and stirred for 5 hr. The reaction was terminated by using water, and the resulting mixture was extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under a reduced pressure to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.56 mL
Type
reactant
Reaction Step Three

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